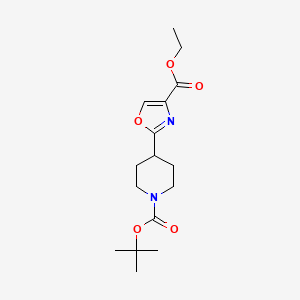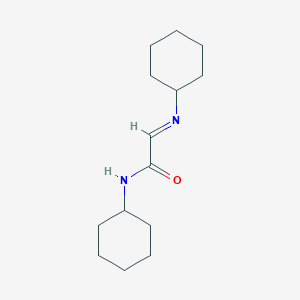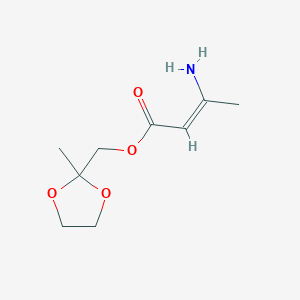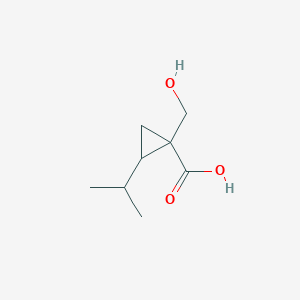
2-chloro-6-(methylsulfonyl)Quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-(methylsulfonyl)Quinoxaline is a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse pharmacological activities and are used in various pharmaceutical and industrial applications . This compound, in particular, has shown potential in several scientific research areas due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-chloro-6-(methylsulfonyl)Quinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by chlorination and sulfonation reactions . The reaction conditions often include the use of solvents like tetrahydrofuran and reagents such as phosphoryl chloride for chlorination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-6-(methylsulfonyl)Quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various quinoxaline derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-chloro-6-(methylsulfonyl)Quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce ultrastructural alterations in Trypanosoma cruzi, leading to autophagic-like cell death . The compound affects the Golgi complex and endoplasmic reticulum, causing disorganization and vesicular body formation .
Comparison with Similar Compounds
Similar compounds to 2-chloro-6-(methylsulfonyl)Quinoxaline include:
- 3-chloro-7-methoxy-2-(methylsulfonyl)quinoxaline
- 2,7-dichloro-3-(methylsulfonyl)quinoxaline
- 6-bromo-3-chloro-2-(methylsulfonyl)quinoxaline
Compared to these compounds, this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H7ClN2O2S |
|---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
2-chloro-6-methylsulfonylquinoxaline |
InChI |
InChI=1S/C9H7ClN2O2S/c1-15(13,14)6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 |
InChI Key |
WBDKOFOSTIEJER-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=NC=C(N=C2C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


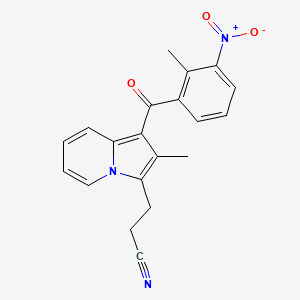
![Benzo[g]cinnoline](/img/structure/B12974435.png)
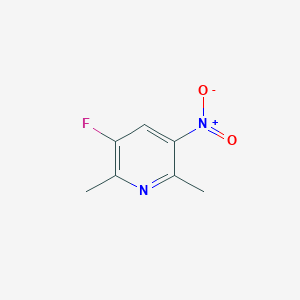
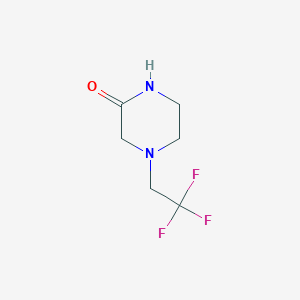
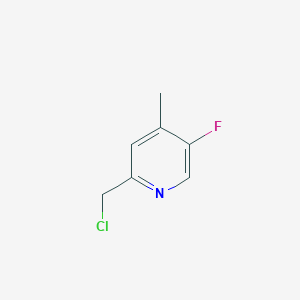
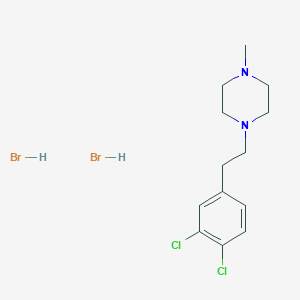
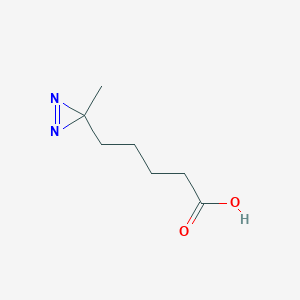
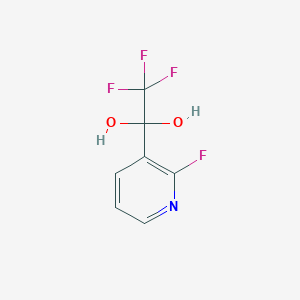
![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)
